1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 153334-25-9
VCID: VC21086939
InChI: InChI=1S/C6H9N3O/c1-3-9-6(5(2)10)7-4-8-9/h4H,3H2,1-2H3
SMILES: CCN1C(=NC=N1)C(=O)C
Molecular Formula: C6H9N3O
Molecular Weight: 139.16 g/mol

1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone

CAS No.: 153334-25-9

Cat. No.: VC21086939

Molecular Formula: C6H9N3O

Molecular Weight: 139.16 g/mol

* For research use only. Not for human or veterinary use.

1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone - 153334-25-9

Specification

CAS No. 153334-25-9
Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
IUPAC Name 1-(2-ethyl-1,2,4-triazol-3-yl)ethanone
Standard InChI InChI=1S/C6H9N3O/c1-3-9-6(5(2)10)7-4-8-9/h4H,3H2,1-2H3
Standard InChI Key MIOBDZIQLNHAEM-UHFFFAOYSA-N
SMILES CCN1C(=NC=N1)C(=O)C
Canonical SMILES CCN1C(=NC=N1)C(=O)C

Introduction

Structural Characteristics and Classification

1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone belongs to the class of triazoles, specifically 1,2,4-triazoles, which are five-membered aromatic heterocyclic compounds containing three nitrogen atoms. This particular derivative features two key substituents: an ethyl group attached to the N1 position of the triazole ring and an acetyl (ethanone) group at the C5 position. The triazole core imparts aromatic character and basicity to the molecule, while the acetyl group contributes electrophilic properties that influence its chemical behavior.

The compound's structure combines the electron-rich triazole ring system with the electron-withdrawing properties of the carbonyl group, creating a molecule with diverse reactivity patterns. This structural arrangement is significant for its potential applications in medicinal chemistry and materials science, as the nitrogen-rich triazole ring can participate in hydrogen bonding and coordinate with metal centers, while the carbonyl group can undergo various transformations including nucleophilic additions and condensation reactions.

Molecular Structure and Fundamental Properties

The molecular structure of 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone features a planar triazole ring with nitrogen atoms at positions 1, 2, and 4. The ethyl substituent at N1 extends from the plane of the ring, while the acetyl group at C5 lies approximately in the same plane as the triazole ring due to resonance effects between the carbonyl and the aromatic system. This structural arrangement contributes to the compound's stability and influences its chemical reactivity patterns.

Table 1: Fundamental Molecular Properties of 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone

PropertyValue
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
AppearanceNot specified in literature
CAS Registry Number153334-25-9
Melting PointNot reported in available sources
Boiling PointNot reported in available sources

Chemical Identifiers and Nomenclature

For precise identification in chemical databases and literature, 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone is associated with several standardized identifiers. These systematic naming conventions and digital representations enable unambiguous identification of the compound across different chemical information systems.

Systematic Nomenclature and Digital Identifiers

The compound follows IUPAC nomenclature rules for heterocyclic compounds, with the triazole ring as the parent structure and substituents named according to their positions. The digital identifiers, including InChI and SMILES notations, provide machine-readable representations of the molecular structure that facilitate computational analysis and database searching.

Table 2: Chemical Identifiers for 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone

Identifier TypeValue
IUPAC Name1-(2-ethyl-1,2,4-triazol-3-yl)ethanone
Standard InChIInChI=1S/C6H9N3O/c1-3-9-6(5(2)10)7-4-8-9/h4H,3H2,1-2H3
Standard InChIKeyMIOBDZIQLNHAEM-UHFFFAOYSA-N
SMILESCCN1C(=NC=N1)C(=O)C
Canonical SMILESCCN1C(=NC=N1)C(=O)C
PubChem Compound ID14978338
SynonymsEthanone, 1-(1-ethyl-1H-1,2,4-triazol-5-yl)- (9CI)

Synthetic Methods and Preparation

The synthesis of 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone typically involves multiple steps starting from simple precursors. While the search results don't provide explicit synthetic routes for this specific compound, we can infer potential methods based on general triazole chemistry and synthesis patterns for similar structures.

General Synthetic Approaches

Triazole derivatives like 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone are commonly synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds. The ethyl group at the N1 position is typically introduced either during the ring formation or through subsequent N-alkylation. The acetyl group can be introduced via acylation reactions or built into the molecule during the cyclization process.

The synthesis typically requires careful control of reaction conditions including temperature, solvent selection, and catalyst use to ensure regioselectivity and optimize yields. Purification often involves recrystallization or chromatographic techniques to achieve the required purity for research applications.

Chemical Reactivity and Transformations

The reactivity of 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone stems from both the triazole ring and the ketone functional group, enabling diverse chemical transformations that make this compound valuable in synthetic organic chemistry.

Reactivity Patterns

The compound's reactivity can be categorized based on the functional groups present:

  • Carbonyl reactivity: The ketone group can undergo typical carbonyl reactions such as nucleophilic additions, reductions to alcohols, oxidations, and condensation reactions with nucleophiles like amines and hydrazines.

  • Triazole ring reactivity: The triazole ring, being electron-rich, can participate in electrophilic aromatic substitution reactions, though these typically require more forcing conditions than with benzene derivatives.

  • N-ethyl group: The ethyl substituent on the nitrogen might undergo oxidation or radical-mediated functionalization under appropriate conditions.

These reactivity patterns make 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone a versatile building block for synthesizing more complex heterocyclic systems with potential applications in medicinal chemistry.

Pharmaceutical and Research Applications

Triazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. While specific research on 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone is limited in the available search results, we can discuss potential applications based on the known properties of similar triazole compounds.

Materials Science and Catalytic Applications

Beyond pharmaceutical applications, 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone and similar triazole derivatives have potential uses in materials science and catalysis.

Coordination Chemistry and Metal Complexes

The nitrogen-rich structure of 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone makes it a potential ligand for coordination with metal ions. Such metal complexes might find applications in:

  • Catalysis: Metal-triazole complexes can serve as catalysts for various organic transformations, including oxidations, reductions, and coupling reactions.

  • Materials science: Coordination polymers and metal-organic frameworks (MOFs) incorporating triazole ligands have applications in gas storage, separation technologies, and sensing devices.

  • Supramolecular chemistry: The compound's ability to form hydrogen bonds and coordinate with metals makes it useful in designing supramolecular assemblies with specific structural and functional properties.

These applications leverage the compound's structural features and electron-donating properties of the nitrogen atoms in the triazole ring.

Computational Studies and Property Predictions

Computational methods provide valuable insights into the electronic and structural properties of molecules like 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone. Density functional theory (DFT) calculations can predict important parameters such as electron density distribution, dipole moments, and frontier molecular orbital energies.

Predicted Electronic Properties

Theoretical calculations for triazole derivatives similar to 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone typically reveal:

  • HOMO-LUMO gap: This parameter influences the compound's reactivity and potential optical properties. Substitutions on the triazole ring, including the ethyl and acetyl groups present in our target compound, can significantly affect this energy gap.

  • Dipole moment: The presence of the carbonyl group and nitrogen atoms creates a dipole moment that influences the compound's solubility, intermolecular interactions, and crystallization behavior.

  • Electron density distribution: Understanding the electron distribution helps predict preferential sites for nucleophilic or electrophilic attack, guiding synthetic strategies for derivatization.

These computational insights complement experimental data and guide further exploration of the compound's potential applications.

Analytical Characterization

Comprehensive characterization of 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone typically involves multiple spectroscopic and analytical techniques that provide structural confirmation and purity assessment.

Spectroscopic Identification Methods

Based on its structure, we can anticipate characteristic spectroscopic features for 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone:

  • NMR spectroscopy: Proton NMR would show signals for the methyl protons of the ethyl group (triplet), methylene protons (quartet), the triazole ring proton (singlet), and the methyl protons of the acetyl group (singlet). Carbon-13 NMR would display signals for all carbon atoms, with the carbonyl carbon appearing at approximately 190-200 ppm.

  • Infrared spectroscopy: The compound would exhibit characteristic absorption bands for the C=O stretching vibration (approximately 1700-1720 cm⁻¹), C=N stretching of the triazole ring, and C-H stretching vibrations.

  • Mass spectrometry: The molecular ion peak would appear at m/z 139, corresponding to the molecular weight, with fragmentation patterns involving loss of the ethyl group or acetyl group.

These spectroscopic data provide complementary information for unambiguous structural determination and purity assessment of the compound.

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